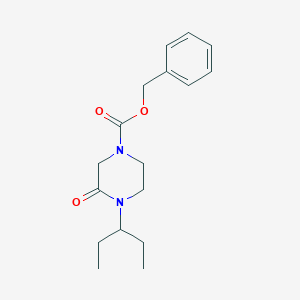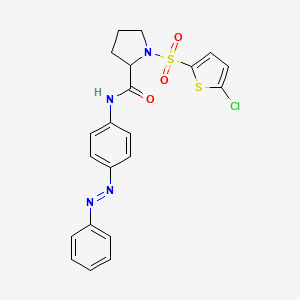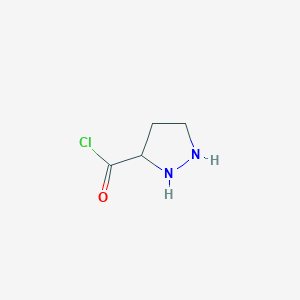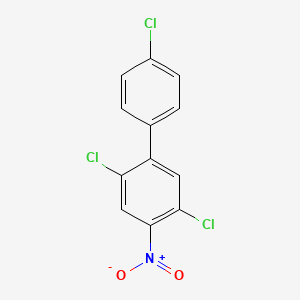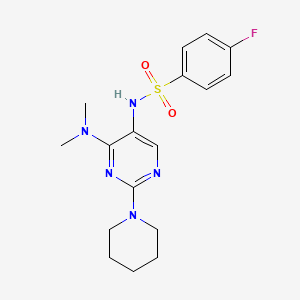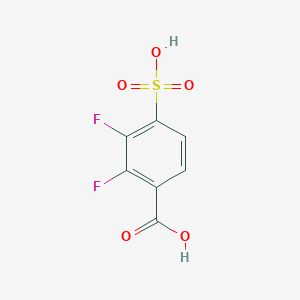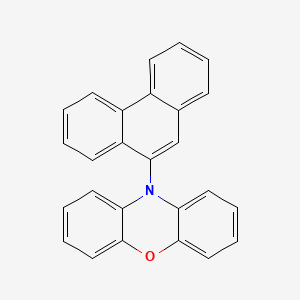
10-(Phenanthren-9-yl)-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Phenanthren-9-yl)-10H-phenoxazine is an organic compound that belongs to the class of phenoxazines. Phenoxazines are known for their unique structural properties and have been widely studied for their applications in various fields such as organic electronics, photophysics, and medicinal chemistry. The compound features a phenanthrene moiety attached to a phenoxazine core, which imparts distinct photophysical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Phenanthren-9-yl)-10H-phenoxazine typically involves the coupling of phenanthrene derivatives with phenoxazine. One common method is the Suzuki-Miyaura cross-coupling reaction, where a phenanthrene boronic acid is reacted with a halogenated phenoxazine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
10-(Phenanthren-9-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenyl ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phenanthrenyl ketones, reduced phenoxazine derivatives, and substituted phenanthrene or phenoxazine compounds .
Aplicaciones Científicas De Investigación
10-(Phenanthren-9-yl)-10H-phenoxazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 10-(Phenanthren-9-yl)-10H-phenoxazine involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications like fluorescence microscopy and photodynamic therapy. The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) upon light activation, which can induce cell damage in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion.
Phenothiazine Derivatives: Used in dye-sensitized solar cells and other optoelectronic applications.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in various photophysical studies.
Uniqueness
10-(Phenanthren-9-yl)-10H-phenoxazine stands out due to its unique combination of phenanthrene and phenoxazine moieties, which impart distinct photophysical properties.
Propiedades
Fórmula molecular |
C26H17NO |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
10-phenanthren-9-ylphenoxazine |
InChI |
InChI=1S/C26H17NO/c1-2-10-19-18(9-1)17-24(21-12-4-3-11-20(19)21)27-22-13-5-7-15-25(22)28-26-16-8-6-14-23(26)27/h1-17H |
Clave InChI |
ZSFHGAVCVFPPSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N4C5=CC=CC=C5OC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


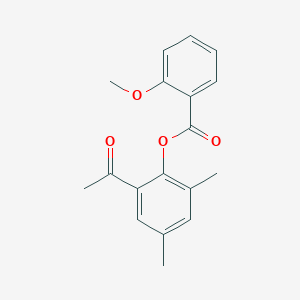
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)

![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)
